

Spectroscopic Profile of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the triple angiokinase inhibitor, Nintedanib. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **Methyl 2-oxoindoline-6-carboxylate**, along with detailed, generalized experimental protocols for data acquisition.

While a complete, publicly available experimental dataset for **Methyl 2-oxoindoline-6-carboxylate** is not readily found in the searched scientific literature and databases, this guide presents predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Methyl 2-oxoindoline-6-carboxylate**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	N-H (Amide)
~7.5	Doublet	1H	Ar-H
~7.2	Singlet	1H	Ar-H
~6.9	Doublet	1H	Ar-H
~3.8	Singlet	3H	O-CH ₃ (Ester)
~3.5	Singlet	2H	-CH ₂ -

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~176	C=O (Amide)
~166	C=O (Ester)
~143	Ar-C
~135	Ar-C
~125	Ar-C
~122	Ar-C
~110	Ar-C
~108	Ar-C
~52	O-CH ₃ (Ester)
~36	-CH ₂ -

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch (Amide)
~1720	Strong	C=O Stretch (Ester)
~1680	Strong	C=O Stretch (Amide)
~1620	Medium	C=C Stretch (Aromatic)
~1290	Strong	C-O Stretch (Ester)

Sample Preparation: KBr Pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
191.06	[M] ⁺ (Molecular Ion)
160.05	[M - OCH ₃] ⁺
132.05	[M - COOCH ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **Methyl 2-oxoindoline-6-carboxylate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
 - Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 12-15 ppm.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the number of scans (typically 8-16 for good signal-to-noise).
 - Set the relaxation delay (d1) to at least 1-2 seconds.
 - Acquire the spectrum.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).

- Set the number of scans (typically 128 or more, as ^{13}C has a low natural abundance).
- Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.
- Acquire the spectrum.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Identify and label the peaks in both the ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Solid Sample - KBr Pellet Method):

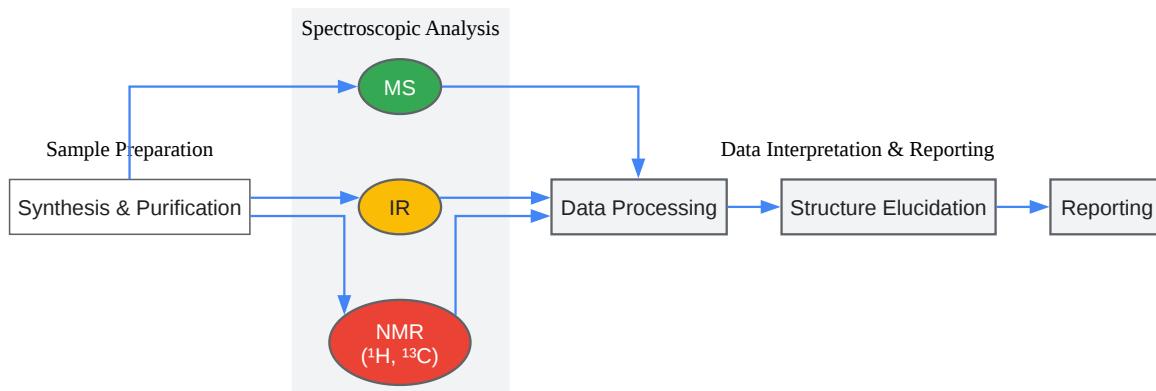
- Sample Preparation:
 - Grind a small amount (1-2 mg) of **Methyl 2-oxoindoline-6-carboxylate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.


Procedure (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC column for volatile samples.
- Ionization:
 - Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.
- Mass Analysis:

- Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or other suitable detector.
 - The detector generates a signal that is proportional to the abundance of each ion.
- Data Analysis:
 - The mass spectrum is plotted as relative intensity versus m/z.
 - Identify the molecular ion peak ($[M]^+$) to determine the molecular weight.
 - Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104492#methyl-2-oxoindoline-6-carboxylate-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b104492#methyl-2-oxoindoline-6-carboxylate-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com